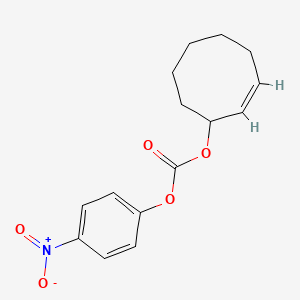

(2E)-TCO-PNB ester

Description

BenchChem offers high-quality (2E)-TCO-PNB ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-TCO-PNB ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C/C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is (2E)-TCO-PNB ester and its primary use?

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Researchers, Scientists, and Drug Development Professionals

Introduction to (2E)-TCO-PNB Ester

(2E)-TCO-PNB ester, also known as (2E)-trans-Cyclooctene-p-nitrophenyl ester, is a bifunctional crosslinking reagent at the forefront of bioorthogonal chemistry.[1][2] Its unique structure combines two highly specific reactive groups, enabling the covalent linkage of biomolecules in complex biological environments. This reagent is particularly valuable in the fields of drug delivery, diagnostics, and proteomics.

The molecule consists of a strained trans-cyclooctene (TCO) ring and a p-nitrophenyl (PNB) ester. The TCO moiety reacts with extreme rapidity and selectivity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry".[3][4] The PNB ester group, on the other hand, is an amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins.[5]

This dual reactivity makes (2E)-TCO-PNB ester an essential tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][6]

Core Principles and Chemical Properties

The utility of (2E)-TCO-PNB ester is rooted in the distinct reactivity of its two functional ends.

The Amine-Reactive PNB Ester

The p-nitrophenyl ester is an activated ester that reacts with primary amines to form a stable amide bond, releasing p-nitrophenol as a byproduct. This reaction is typically carried out in buffers with a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine nucleophile.

The Tetrazine-Reactive TCO Group

The trans-cyclooctene ring is a highly strained alkene that serves as a potent dienophile in the iEDDA reaction with a 1,2,4,5-tetrazine diene.[3] This reaction is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1, and proceeds without the need for a catalyst.[7] The reaction is bioorthogonal, meaning it does not interfere with native biological processes. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[3]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇NO₅ | [2] |

| Molecular Weight | 291.30 g/mol | [2] |

| CAS Number | 1580501-97-8 | [2] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Store at -20°C, desiccated | [1] |

Primary Use: Bioorthogonal Ligation

The primary application of (2E)-TCO-PNB ester is as a molecular linker to conjugate an amine-containing molecule (e.g., an antibody) to a tetrazine-modified molecule (e.g., a therapeutic payload or an imaging agent). This is typically achieved in a two-step process.

General Workflow for Bioconjugation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 6. (2E)-TCO-PNB ester CAS#: 1580501-97-8 [m.chemicalbook.com]

- 7. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2E)-TCO-PNB Ester

(2E)-TCO-PNB ester, also known as (2E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a valuable amine-reactive building block in the field of bioconjugation and drug development.[1] Its structure features a highly reactive trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester, an amine-reactive handle. This dual functionality allows for a two-step conjugation strategy, making it a versatile tool for linking molecules of interest.[2] The TCO moiety is particularly notable for its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines, a cornerstone of bioorthogonal chemistry.[3][4] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient conjugation in complex biological environments without the need for cytotoxic catalysts.[2]

The primary application of (2E)-TCO-PNB ester lies in its role as a linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The TCO group on the linker allows for the facile attachment of a target-binding ligand or an E3 ligase-binding ligand.

Core Properties and Specifications

(2E)-TCO-PNB ester is a solid at room temperature and should be stored at low temperatures (typically -20°C) to ensure its stability.[2][6] The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, and therefore long-term storage is not recommended.[2] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] However, its utility in aqueous buffers for protein labeling is limited due to the poor reactivity of the PNB ester under these conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₅ | [8] |

| Molecular Weight | 291.30 g/mol | [8] |

| CAS Number | 1438415-89-4 | [8] |

| Appearance | White to slightly grey solid | |

| Purity | ≥95% (typically determined by HPLC) | [6] |

| Solubility | Soluble in DMF, DMSO | [7] |

| Storage Conditions | -20°C, desiccated | [6] |

The TCO-Tetrazine Ligation: A Powerful Tool

The key reaction involving the TCO group is the iEDDA cycloaddition with a tetrazine. This reaction is exceptionally fast, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[2] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The reaction proceeds rapidly at room temperature and in a variety of solvents, including biological media, and results in a stable dihydropyridazine product with the release of nitrogen gas.[2]

The reactivity of the TCO-tetrazine ligation is influenced by the substituents on both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate. The table below provides a general comparison of reaction kinetics for TCO derivatives.

| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| Strained TCO (sTCO) | 3,6-diphenyl-s-tetrazine | ~3,100 | Methanol |

Experimental Protocols

Modification of an Amine-Containing Molecule (e.g., a Peptide) with (2E)-TCO-PNB Ester in Organic Media

This protocol is suitable for modifying peptides or other small molecules containing a primary amine in an organic solvent.

Materials:

-

Amine-containing molecule (e.g., peptide)

-

(2E)-TCO-PNB ester

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., microcentrifuge tube)

-

High-Performance Liquid Chromatography (HPLC) for purification and analysis

Procedure:

-

Dissolution of the Amine-Containing Molecule: Dissolve the amine-containing molecule in anhydrous DMF to a desired concentration (e.g., 10 mg/mL). If the molecule has a hydrochloride salt, it may be necessary to neutralize it with a base like DIPEA.

-

Preparation of (2E)-TCO-PNB Ester Solution: In a separate tube, dissolve (2E)-TCO-PNB ester in anhydrous DMF to a concentration of approximately 10 mg/mL.

-

Reaction: Add a 1.2 to 1.5 molar excess of the (2E)-TCO-PNB ester solution to the solution of the amine-containing molecule. Add a slight excess of DIPEA (e.g., 2-3 equivalents relative to the amine) to facilitate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

-

Purification: Purify the TCO-modified product by preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the desired product by analytical HPLC and mass spectrometry.

Two-Step Protein Labeling via TCO-Tetrazine Ligation

This protocol outlines a general strategy for labeling a protein of interest. First, the protein is functionalized with a tetrazine, and then the TCO-modified molecule (prepared as described above) is attached via the click reaction.

Step 1: Functionalization of Protein with a Tetrazine-NHS Ester

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

-

Tetrazine-NHS Ester Preparation: Immediately before use, dissolve a tetrazine-NHS ester derivative in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted tetrazine-NHS ester using a desalting column or dialysis.

Step 2: Click Reaction with the TCO-Modified Molecule

-

Reaction Setup: To the purified tetrazine-labeled protein, add a 1.1- to 5-fold molar excess of the TCO-modified molecule (prepared in the previous protocol).

-

Incubation: Allow the click reaction to proceed for 30-60 minutes at room temperature.

-

Purification: If necessary, purify the final protein conjugate using size-exclusion chromatography to remove any remaining small molecule reactants.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

PROTAC Mechanism of Action

Conclusion

(2E)-TCO-PNB ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to participate in the rapid and specific TCO-tetrazine ligation makes it an invaluable component in the construction of complex bioconjugates, including advanced therapeutics like PROTACs. While its application in aqueous media is limited, its utility in organic-phase synthesis for modifying peptides and other small molecules is well-established. This guide provides a foundational understanding and practical protocols to enable scientists to effectively incorporate (2E)-TCO-PNB ester into their research endeavors.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of (2E)-TCO-PNB Ester in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, precision and efficiency are paramount. "Click chemistry," a concept introduced by Karl Barry Sharpless, has revolutionized the way scientists link molecules, offering reactions that are high-yielding, wide in scope, and stereospecific. A prominent example of this is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This technical guide delves into the mechanism of action of a specific and valuable reagent in this class: (2E)-TCO-PNB ester. This bifunctional linker, featuring a reactive TCO moiety and an amine-reactive p-nitrophenyl (PNB) ester, provides a powerful tool for the targeted modification of biomolecules. Understanding its core mechanism is crucial for its effective application in drug development, diagnostics, and fundamental biological research.

Core Mechanism of Action

The functionality of (2E)-TCO-PNB ester is twofold, dictated by its two key chemical entities: the TCO ring and the PNB ester group. These components allow for a two-step bioconjugation strategy.

First, the PNB ester enables the covalent attachment of the TCO group to a biomolecule of interest. PNB esters are reactive towards primary amines, such as the ε-amino group of lysine residues found on the surface of proteins.[1][2] This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing p-nitrophenol as a byproduct. While effective, it is noteworthy that PNB esters generally exhibit lower reactivity compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[1] This may necessitate slightly adjusted reaction conditions, such as longer incubation times or higher reagent concentrations, to achieve optimal labeling.

Once the biomolecule is "clicked" with the TCO group, the second phase of the reaction can be initiated. The strained trans-cyclooctene ring is a highly reactive dienophile in the iEDDA reaction. When it encounters a tetrazine, a diene with an inverse electron demand, they rapidly and specifically undergo a [4+2] cycloaddition.[3][4][5] This reaction is exceptionally fast, with second-order rate constants spanning from 10² to 10⁶ M⁻¹s⁻¹, depending on the specific structures of the TCO and tetrazine.[6][7][8] The initial cycloaddition product is a highly unstable tricyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This final step drives the reaction to completion and results in the formation of a stable dihydropyridazine conjugate. The bioorthogonal nature of this reaction is a key advantage; neither the TCO nor the tetrazine moiety reacts with naturally occurring functional groups in biological systems, ensuring exquisite specificity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of TCO-based bioconjugation reagents. Direct kinetic and stability data for (2E)-TCO-PNB ester is not extensively available in the public domain; therefore, data for analogous TCO-NHS esters and general TCO-tetrazine reactions are presented to provide a comparative context.

Table 1: Stability of TCO and Amine-Reactive Esters

| Compound Class | Parameter | Value | Conditions | Source(s) |

| trans-Cyclooctene (TCO) | Isomerization | Prone to isomerization to the less reactive cis-cyclooctene (CCO) | Short half-life, not recommended for long-term storage | [9] |

| NHS Esters | Hydrolysis Half-life | Hours | pH 7 | [10][11] |

| Hydrolysis Half-life | Minutes | pH 9 | [11] | |

| p-Nitrophenyl (PNP) Esters | Hydrolytic Stability | Generally less stable than TFP and PFP esters, and more stable than SePh esters | Aqueous buffer | [1] |

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Source(s) |

| General TCO | General Tetrazine | > 800 | Aqueous Buffer | [12] |

| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol | [4][6] |

| TCO | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol | [4] |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | PBS | [8] |

| Strained TCO (sTCO) | Diphenyl-s-tetrazine analog | 2.86 x 10⁵ | Water | [7] |

| Strained TCO (sTCO) | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water | [7] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of (2E)-TCO-PNB ester for bioconjugation.

Protocol 1: Labeling of a Protein with (2E)-TCO-PNB Ester

Objective: To covalently attach the TCO moiety to a protein via its primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.

-

(2E)-TCO-PNB ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting column or dialysis equipment.

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10- to 40-fold molar excess of the (2E)-TCO-PNB ester solution to the protein solution. Note: Due to the potentially lower reactivity of the PNB ester compared to an NHS ester, a higher molar excess and/or longer reaction time may be required. Optimization is recommended.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

-

Quenching (Optional): To quench any unreacted PNB ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and, if possible, quantifying the incorporated TCO group using an appropriate analytical method.

Protocol 2: TCO-Tetrazine Click Reaction

Objective: To conjugate the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1).

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically recommended.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically 520-540 nm).

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Mandatory Visualizations

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. interchim.fr [interchim.fr]

The Role of (2E)-TCO-PNB Ester in Bioorthogonal Ligation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines has emerged as a cornerstone of bioorthogonal chemistry, offering unparalleled reaction kinetics and specificity in complex biological environments.[1] Among the various TCO-based reagents, the (2E)-TCO-PNB ester stands out as a versatile tool for the facile introduction of the reactive TCO moiety onto biomolecules. This technical guide provides an in-depth overview of the (2E)-TCO-PNB ester, its mechanism of action in bioorthogonal ligation, and practical guidance for its application in research and drug development.

Core Concepts: A Dual-Functionality Reagent

(2E)-TCO-PNB ester, or (2E)-trans-cyclooctene-p-nitrophenyl ester, is a heterobifunctional linker designed for a two-step bioconjugation strategy. Its structure incorporates two key reactive groups:

-

The (2E)-trans-cyclooctene (TCO) group: This highly strained alkene serves as the bioorthogonal reactive handle. It readily participates in the iEDDA reaction with a 1,2,4,5-tetrazine derivative, forming a stable dihydropyridazine conjugate with the release of nitrogen gas.[2] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living systems.[1]

-

The p-nitrophenyl (PNB) ester group: This moiety is an amine-reactive group. It efficiently reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[3]

This dual functionality allows for a straightforward method to label proteins and other amine-containing biomolecules with the TCO group, preparing them for subsequent bioorthogonal ligation to a tetrazine-modified molecule of interest.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is a critical parameter for its application in biological systems, especially when dealing with low concentrations of reactants. The reaction kinetics are influenced by the specific structures of both the TCO derivative and the tetrazine. While specific kinetic data for the (2E)-TCO-PNB ester itself is not extensively tabulated, the reactivity is primarily governed by the TCO core. The following table summarizes representative second-order rate constants for the reaction of TCO derivatives with various tetrazines to provide a comparative understanding.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| TCO (general) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 x 10⁶ | [2] |

| TCO (general) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~3.3 x 10³ | [4] |

| TCO (general) | 3,6-diphenyl-s-tetrazine | ~2 x 10³ | [4] |

| sTCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ | [5] |

| TCO-conjugated antibody | Radiolabeled Tetrazine | (13 ± 0.08) x 10³ | [6] |

Experimental Protocols

The following protocols provide a detailed methodology for the two-stage process of protein modification with (2E)-TCO-PNB ester and subsequent bioorthogonal ligation with a tetrazine-functionalized molecule.

Part 1: Labeling of a Protein with (2E)-TCO-PNB Ester

This protocol describes the covalent attachment of the TCO group to primary amines on a target protein.

Materials:

-

Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

(2E)-TCO-PNB ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Spin desalting columns.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the PNB ester and must be avoided.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a spin desalting column equilibrated with the desired buffer (e.g., PBS).

Part 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-modified molecule (e.g., a fluorescent probe, a drug molecule).

Materials:

-

TCO-labeled protein from Part 1.

-

Tetrazine-functionalized molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine is often used to ensure complete ligation of the TCO-labeled protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance at around 520-540 nm.[2]

-

Purification (Optional): If necessary, the final protein conjugate can be purified from the excess tetrazine reagent using a spin desalting column or size-exclusion chromatography.

Visualizations

Experimental Workflow

Caption: A typical workflow for protein bioconjugation using (2E)-TCO-PNB ester.

Bioorthogonal Ligation Mechanism

References

- 1. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Research Applications of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of (2E)-TCO-PNB ester, a versatile bioorthogonal linker. The guide covers its core applications in bioconjugation, particularly for antibody labeling and its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies, quantitative data, and visual diagrams of key processes are presented to facilitate its adoption in research and development settings.

Introduction to (2E)-TCO-PNB Ester

(2E)-TCO-PNB ester, also known as (2E)-trans-Cyclooctene-p-nitrophenyl ester, is a chemical tool that bridges the fields of organic chemistry and biology. It is classified as a "Click Amino Acid" or an amine-reactive building block. Its structure features two key reactive moieties:

-

A p-Nitrophenyl (PNB) Ester: This group is highly reactive towards primary amines, such as the side chains of lysine residues in proteins, enabling the covalent attachment of the TCO group to biomolecules.

-

A trans-Cyclooctene (TCO) Group: This strained alkene is the bioorthogonal reactive partner in the inverse electron demand Diels-Alder (iEDDA) reaction. It reacts with extreme speed and specificity with a tetrazine-containing molecule.[1]

The combination of these two functionalities makes (2E)-TCO-PNB ester a powerful tool for the two-step labeling and modification of biomolecules.

Core Application: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of (2E)-TCO-PNB ester lies in the exceptional reactivity of its TCO group in the iEDDA reaction with tetrazines. This bioorthogonal "click chemistry" reaction is characterized by:

-

Extraordinarily Fast Kinetics: The reaction proceeds with second-order rate constants that can be several orders of magnitude higher than other click chemistry reactions, enabling rapid conjugation even at low concentrations.[2]

-

High Specificity: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups present in complex biological systems.

-

Biocompatibility: The reaction can be performed under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.

The general mechanism of the TCO-tetrazine iEDDA reaction is depicted below:

Application in Antibody-Drug Conjugate (ADC) Development and Pre-targeted Imaging

A significant application of TCO-functionalized molecules is in the field of antibody-drug conjugates and pre-targeted imaging. The high reactivity and bioorthogonality of the TCO-tetrazine ligation are ideal for in vivo applications.

Pre-targeted imaging is a two-step approach that separates the targeting of a biomolecule (e.g., an antibody to a tumor antigen) from the delivery of the imaging agent. This strategy helps to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[3]

The general workflow for pre-targeted imaging using a TCO-modified antibody is as follows:

-

Administration of TCO-Antibody: An antibody conjugated with a TCO moiety is administered to the subject. The antibody is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.

-

Administration of Tetrazine-Imaging Agent: A small, rapidly clearing imaging agent (e.g., a radiolabeled tetrazine) is administered.

-

In Vivo Click Reaction: The tetrazine-imaging agent rapidly reacts with the TCO-antibody at the target site.

-

Imaging: The subject is imaged after the unbound imaging agent has cleared from the body.

The kinetics of the TCO-tetrazine iEDDA reaction are a critical factor for its in vivo applications. The following table summarizes key quantitative data from the literature.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| TCO-tagged antibody | 111In-labeled Tetrazine | 2.7 x 10⁵ | Not specified | [4][5] |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 MeOH:water | Not specified |

| TCOs (general) | Tetrazines (general) | Up to 10⁶ | Not specified | [6][7] |

| TCO-modified CC49 mAb | 111In-labeled Tetrazine | (13 ± 0.08) x 10³ | PBS, 37 °C | Not specified |

| Highly reactive TCOs | Tetrazines | >50,000 | Not specified | [8] |

In Vivo Stability: Studies have shown that TCO-conjugated antibodies can exhibit some deactivation in vivo over time, with approximately 75% of the TCO remaining reactive after 24 hours in one study. The deactivation is thought to be due to isomerization to the less reactive cis-cyclooctene isomer, potentially mediated by interactions with copper-containing proteins.[4] Strategies to improve stability include increasing the steric hindrance around the TCO tag.[4]

The following is a general protocol for the conjugation of (2E)-TCO-PNB ester to an antibody. This protocol is based on standard methods for NHS ester-based antibody labeling and should be optimized for each specific antibody and application.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

(2E)-TCO-PNB ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

Preparation of (2E)-TCO-PNB Ester Stock Solution:

-

Dissolve (2E)-TCO-PNB ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted (2E)-TCO-PNB ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the TCO-Antibody Conjugate:

-

Remove excess, unreacted (2E)-TCO-PNB ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-containing dye and measuring the absorbance.

-

Application in PROTAC Synthesis

(2E)-TCO-PNB ester is also proposed as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

The modular nature of PROTACs makes click chemistry an attractive strategy for their synthesis. (2E)-TCO-PNB ester can be used to first attach the TCO moiety to a ligand for either the POI or the E3 ligase via its amine-reactive PNB ester. The resulting TCO-functionalized ligand can then be "clicked" to a tetrazine-functionalized partner ligand to form the final PROTAC. This approach allows for the rapid generation of a library of PROTACs with different linkers for optimization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a critical reagent in bioorthogonal chemistry. This document outlines the chemical properties, a detailed experimental protocol for its synthesis, purification methods, and its primary application in the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Introduction to (2E)-TCO-PNB Ester

(2E)-TCO-PNB ester, also known as (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional molecule widely employed in chemical biology and drug development. It incorporates a strained trans-cyclooctene (TCO) moiety, which serves as a highly reactive dienophile in iEDDA reactions with tetrazines. This "click chemistry" reaction is characterized by its rapid kinetics, high selectivity, and biocompatibility, making it ideal for labeling and conjugating biomolecules in complex biological systems. The p-nitrophenyl (PNB) ester group provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and typical characterization data for (2E)-TCO-PNB ester is presented in the tables below. This data is essential for quality control and ensuring the suitability of the reagent for downstream applications.

Table 1: Physicochemical Properties of (2E)-TCO-PNB Ester

| Property | Value |

| Chemical Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.30 g/mol [1] |

| CAS Number | 1580501-97-8[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) |

| Storage Conditions | Store at -20°C, desiccated |

Table 2: Typical Characterization Data for (2E)-TCO-PNB Ester

| Analysis | Specification |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Conforms to structure |

| LC/MS | Conforms to structure and mass |

Synthesis of (2E)-TCO-PNB Ester: A Representative Protocol

The following is a representative experimental protocol for the synthesis of (2E)-TCO-PNB ester. This procedure is based on established methods for the synthesis of similar p-nitrophenyl carbonates.

Synthesis Workflow

The synthesis of (2E)-TCO-PNB ester typically involves a two-step process: the synthesis of the (E)-cyclooct-2-en-1-ol intermediate, followed by its reaction with p-nitrophenyl chloroformate.

Caption: Synthetic workflow for (2E)-TCO-PNB ester.

Experimental Procedure

Step 1: Synthesis of (E)-cyclooct-2-en-1-ol

A detailed procedure for the synthesis of the (E)-cyclooct-2-en-1-ol intermediate is required as a precursor. This can be achieved through various published methods, often involving a photoisomerization of the corresponding cis-isomer.

Step 2: Synthesis of (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (E)-cyclooct-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the reaction mixture.

-

Addition of p-Nitrophenyl Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification of (2E)-TCO-PNB Ester

Purification of the crude (2E)-TCO-PNB ester is crucial to remove unreacted starting materials and byproducts. Column chromatography is the most common method for purification.

Purification Workflow

Caption: Purification workflow for (2E)-TCO-PNB ester.

Experimental Protocol

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (2E)-TCO-PNB ester as a white to off-white solid.

Application in Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of (2E)-TCO-PNB ester is in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is a cornerstone of bioorthogonal chemistry.

The iEDDA Signaling Pathway

The TCO moiety of the ester reacts with the tetrazine ring in a [4+2] cycloaddition, followed by the elimination of dinitrogen gas to form a stable dihydropyridazine linkage.

Caption: The inverse-electron-demand Diels-Alder reaction.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of (2E)-TCO-PNB ester. Adherence to the described protocols and characterization methods will ensure the production of high-purity material suitable for demanding applications in bioorthogonal chemistry, drug delivery, and molecular imaging. The unique reactivity of the TCO group continues to make it an invaluable tool for researchers at the interface of chemistry and biology.

References

An In-depth Technical Guide to (2E)-TCO-PNB Ester: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The content herein details critical safety and handling procedures, physico-chemical properties, and detailed experimental protocols for its application in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

(2E)-TCO-PNB ester is a valuable research chemical that facilitates the conjugation of molecules through two distinct reactive moieties: an amine-reactive p-nitrophenyl (PNB) ester and a tetrazine-reactive (2E)-trans-cyclooctene (TCO) group.[1] This dual reactivity allows for its use in copper-free click chemistry reactions, making it a powerful tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[2][3] Proper understanding of its handling, storage, and reactivity is paramount to ensure laboratory safety and experimental success.

Safety and Handling Guidelines

As with any laboratory chemical, appropriate safety precautions must be observed when handling (2E)-TCO-PNB ester. The following guidelines are based on available safety data and the known reactivity of its functional groups.

Hazard Identification

(2E)-TCO-PNB ester is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, the following precautionary statements should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

| PPE Item | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against eye irritation from dust or splashes. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation and respiratory tract irritation. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

Storage and Stability

Proper storage is crucial to maintain the reactivity and integrity of (2E)-TCO-PNB ester.

-

Storage Temperature: Store at -20°C for long-term stability.[4]

-

Storage Conditions: Keep in a tightly sealed container, protected from moisture and light.[5] Desiccation is recommended.[5]

-

Stability: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, leading to a loss of reactivity with tetrazines. Therefore, long-term storage is not recommended.[1] For stock solutions, it is advised to store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Physico-Chemical Properties

A summary of the key physical and chemical properties of (2E)-TCO-PNB ester is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₇NO₅ | [5][6] |

| Molecular Weight | 291.30 g/mol | [4][6][7] |

| CAS Number | 1438415-89-4, 1580501-97-8 | [6][7] |

| Appearance | White to slightly grey or pale yellow solid; powder or chunks. | [5][8] |

| Purity | ≥95% (typically analyzed by HPLC) | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [5] |

Reaction Mechanisms and Pathways

(2E)-TCO-PNB ester's utility stems from its two orthogonal reactive handles. Understanding the mechanism of each is key to designing successful conjugation experiments.

PNB Ester Reaction with Primary Amines

The p-nitrophenyl ester is an amine-reactive group. It reacts with primary amines, such as those found on the side chain of lysine residues in proteins, to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism.[9]

Caption: Reaction of the PNB ester with a primary amine.

TCO-Tetrazine Ligation (Click Chemistry)

The trans-cyclooctene (TCO) moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[10][11] This is a type of "click chemistry" that is known for its high speed, specificity, and biocompatibility, as it proceeds without the need for a cytotoxic copper catalyst.[2] The reaction is irreversible due to the release of nitrogen gas.[12]

Caption: The TCO-tetrazine inverse electron demand Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for the use of (2E)-TCO-PNB ester in common bioconjugation applications. Optimization may be required for specific molecules and experimental systems.

General Workflow for Two-Step Bioconjugation

This workflow illustrates the general strategy for using (2E)-TCO-PNB ester to link two different molecules (Molecule A and Molecule B).

Caption: A two-step bioconjugation workflow using (2E)-TCO-PNB ester.

Protocol for Labeling an Amine-Containing Molecule (e.g., Protein)

This protocol describes the first step of the general workflow: attaching the TCO moiety to a protein via its primary amines.

Materials:

-

(2E)-TCO-PNB ester

-

Amine-containing molecule (e.g., antibody, protein) in an appropriate buffer (e.g., PBS, borate buffer, pH 7.2-8.5). Note: Avoid amine-containing buffers like Tris.

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Amine-Containing Molecule:

-

Ensure the molecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Prepare the (2E)-TCO-PNB Ester Stock Solution:

-

Allow the vial of (2E)-TCO-PNB ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the (2E)-TCO-PNB ester stock solution to the solution of the amine-containing molecule. A typical starting point is a 10-20 fold molar excess of the ester.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle mixing.

-

-

Quench the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the TCO-labeled Molecule:

-

Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterization and Storage:

-

Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).

-

Store the purified TCO-labeled molecule according to its specific requirements, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

-

Protocol for TCO-Tetrazine Ligation

This protocol describes the second step of the general workflow: reacting the TCO-labeled molecule with a tetrazine-functionalized molecule.

Materials:

-

Purified TCO-labeled molecule from section 5.2

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in the reaction buffer if soluble).

-

-

Ligation Reaction:

-

Combine the TCO-labeled molecule and the tetrazine-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule is often used to ensure complete reaction with the TCO-labeled molecule.

-

Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.

-

-

Purification (Optional):

-

If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method based on the properties of the molecules involved (e.g., SEC, dialysis, affinity chromatography).

-

Conclusion

(2E)-TCO-PNB ester is a potent bifunctional linker for modern bioconjugation and drug development. Its amine-reactive PNB ester and tetrazine-reactive TCO group enable the straightforward, copper-free assembly of complex biomolecular structures. Adherence to the safety, handling, and storage guidelines outlined in this guide is essential for ensuring user safety and preserving the chemical's reactivity. The provided experimental protocols offer a solid foundation for researchers to incorporate this versatile tool into their workflows, paving the way for innovations in targeted therapeutics and diagnostics.

References

- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TCO-PNB ester = 95 1438415-89-4 [sigmaaldrich.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. TCO-PNB Ester | C15H17NO5 | CID 89836181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Navigating the Stability of (2E)-TCO-PNB Ester Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (2E)-trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester is a pivotal tool in bioconjugation, enabling the precise linkage of molecules through the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction. As an amine-reactive building block, its stability is paramount to ensure successful and reproducible conjugation outcomes. This technical guide provides a comprehensive overview of the storage and stability of (2E)-TCO-PNB ester solutions, offering insights into its degradation pathways, recommended handling procedures, and analytical methods for assessing its integrity.

Executive Summary

Proper handling and storage of (2E)-TCO-PNB ester are critical to maintain its reactivity. The molecule's stability is primarily influenced by two factors: the potential for the trans-cyclooctene (TCO) ring to isomerize to its unreactive cis-conformation and the hydrolysis of the p-nitrophenyl (PNB) ester. This guide outlines best practices for storage in both solid and solution forms and provides representative stability data to inform experimental design.

Recommended Storage Conditions

To maximize the shelf-life of (2E)-TCO-PNB ester, adherence to recommended storage conditions is essential. Supplier data consistently advise the following:

| Form | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | Up to 3 years[1] |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] |

| -20°C | Up to 1 month[2] |

For solutions, it is crucial to use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and to minimize exposure to moisture to prevent hydrolysis of the PNB ester.[3] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Stability Profile in Solution

While specific quantitative, long-term stability studies on (2E)-TCO-PNB ester are not extensively published, data from structurally related trans-cyclooctene derivatives and general knowledge of activated esters allow for the projection of its stability profile. The primary degradation pathways are isomerization of the TCO ring and hydrolysis of the PNB ester.

TCO Isomerization: The strained trans-conformation of the cyclooctene ring is essential for its rapid reaction with tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-isomer.[4] This process can be accelerated by the presence of thiols and certain proteins.[5] More reactive, strained TCO derivatives tend to be less stable.[6]

PNB Ester Hydrolysis: The p-nitrophenyl ester is an effective amine-reactive group, but it is susceptible to hydrolysis, particularly in the presence of water. This reaction yields the inactive carboxylic acid derivative and p-nitrophenol.

The following table provides a representative expectation of stability for (2E)-TCO-PNB ester in anhydrous DMSO, based on typical performance of similar amine-reactive TCO reagents.

| Storage Condition | Time Point | Expected Purity (% Remaining) | Primary Degradation Pathway(s) |

| -80°C in Anhydrous DMSO | 1 Month | >98% | Minimal degradation |

| 3 Months | >95% | Minor hydrolysis/isomerization | |

| 6 Months | >90% | Gradual hydrolysis and isomerization | |

| -20°C in Anhydrous DMSO | 1 Week | >97% | Minor hydrolysis |

| 1 Month | ~90-95% | Hydrolysis and some isomerization | |

| Room Temp. in Anhydrous DMSO | 24 Hours | <90% | Significant hydrolysis and isomerization |

Note: These values are estimates based on related compounds and should be confirmed experimentally for critical applications.

Core Chemical Pathway: The iEDDA Reaction

The utility of (2E)-TCO-PNB ester is rooted in its ability to undergo a bioorthogonal reaction with tetrazine-functionalized molecules. This inverse-electron-demand Diels-Alder reaction is exceptionally fast and forms a stable covalent bond, releasing nitrogen gas in the process.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

-

Materials: (2E)-TCO-PNB ester powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Allow the vial of (2E)-TCO-PNB ester powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Under a dry, inert atmosphere (e.g., in a glovebox or under argon), dissolve the ester in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

-

Protocol 2: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact (2E)-TCO-PNB ester from its primary degradants (the hydrolyzed carboxylic acid and the cis-TCO isomer).

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

-

Sample Preparation:

-

Prepare a solution of (2E)-TCO-PNB ester in the solvent of interest (e.g., DMSO) at a known concentration.

-

Incubate the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

-

At specified time points, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Proposed HPLC Method (to be optimized):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a gradient of 5% B, ramping to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm (for the PNB group) and 220 nm (for the TCO moiety).

-

Analysis: The percentage of remaining intact (2E)-TCO-PNB ester is calculated by comparing its peak area at each time point to the initial peak area (t=0). The appearance of new peaks corresponding to degradation products should be monitored.

-

Conclusion

The stability of (2E)-TCO-PNB ester solutions is a critical parameter for their successful application in bioconjugation. By adhering to strict storage protocols, particularly the use of anhydrous solvents and low temperatures (-80°C for long-term storage), researchers can significantly mitigate degradation via isomerization and hydrolysis. Regular assessment of solution integrity using a validated stability-indicating HPLC method is recommended for applications requiring high reproducibility and quantitative accuracy. This guide provides the foundational knowledge and protocols to empower researchers to confidently utilize this powerful bioorthogonal reagent in their work.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of proteins with (2E)-TCO-PNB ester, an amine-reactive compound used to introduce a trans-cyclooctene (TCO) moiety onto a protein. The TCO group is a key component in bioorthogonal chemistry, specifically for the inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-labeled molecule. This "click chemistry" reaction is exceptionally fast and selective, enabling the efficient conjugation of biomolecules in complex biological samples without the need for a catalyst.[1][2][3]

The (2E)-TCO-PNB ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][4] This protocol outlines the necessary steps for protein preparation, the labeling reaction, and the subsequent purification of the TCO-labeled protein.

It is important to note that while (2E)-TCO-PNB ester is amine-reactive, its efficiency in aqueous buffers for protein labeling may be limited.[5] For labeling in aqueous environments, a more hydrophilic version with a PEG spacer, such as TCO-PEG4-NHS ester, is often recommended to improve solubility and labeling efficiency.[1][5]

Experimental Workflow Diagram

Caption: Workflow for protein labeling with (2E)-TCO-PNB ester.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency.[6] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the ester.[6][7] |

| Reaction pH | 7.0-9.0 | A slightly basic pH (8.0-8.5) is often optimal for reacting with lysine residues.[1][6] |

| (2E)-TCO-PNB Ester Stock | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[1][7] |

| Molar Excess of Ester | 10 to 50-fold | The optimal ratio depends on the protein and its concentration; a 20-fold excess is a common starting point.[1][7] |

| Reaction Temperature | Room temperature (approx. 25°C) | Can also be performed at 4°C for longer incubation times (e.g., overnight).[8] |

| Reaction Time | 30-60 minutes | Incubation can be extended up to 2 hours if needed.[1][8] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM) | Optional step to terminate the labeling reaction.[1][7] |

| Purification Method | Desalting column or dialysis | To remove unreacted (2E)-TCO-PNB ester and byproducts.[1][7] |

Detailed Experimental Protocol

Materials and Reagents:

-

Protein of interest

-

(2E)-TCO-PNB ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification.

Step-by-Step Procedure:

-

Protein Preparation:

-

Preparation of (2E)-TCO-PNB Ester Stock Solution:

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM (2E)-TCO-PNB ester stock solution to achieve the desired molar excess (e.g., 20-fold) relative to the protein.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the (2E)-TCO-PNB ester stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]

-

-

Quenching the Reaction (Optional):

-

Purification of the TCO-Labeled Protein:

-

Remove the excess, unreacted (2E)-TCO-PNB ester and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[1][8]

-

Alternatively, the labeled protein can be purified by extensive dialysis against the storage buffer.[1]

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280).[10]

-

The degree of labeling (DOL) can be determined using methods such as mass spectrometry.

-

Store the purified TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1] The TCO functional group is generally stable in aqueous buffers for several weeks at 4°C.[1]

-

Reaction Principle Diagram

Caption: Reaction of a protein's primary amine with (2E)-TCO-PNB ester.

References

- 1. interchim.fr [interchim.fr]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. escholarship.org [escholarship.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. resources.tocris.com [resources.tocris.com]

Application Notes and Protocols for Antibody Conjugation Using (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of antibodies with (2E)-TCO-PNB ester. The protocols detailed below are intended for research purposes and should be adapted and optimized for specific antibodies and applications.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological systems.[1][2] The (2E)-TCO-PNB ester is a reagent that facilitates the introduction of the TCO moiety onto biomolecules. It features a p-nitrophenyl (PNB) ester, an amine-reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues on antibodies, to form a stable amide bond.[3][4] This process, known as lysine conjugation, is a widely used method for antibody labeling.[5][6][7]

However, it is important to note that while the PNB ester is amine-reactive, its efficiency in aqueous buffers for protein labeling can be suboptimal. Some studies suggest that TCO-PEG4-NHS ester is better suited for labeling proteins and antibodies in aqueous environments.[8] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer can enhance the solubility and reactivity of the TCO linker.[3]

Experimental Protocols

Protocol 1: General Antibody Conjugation with (2E)-TCO-PNB Ester

This protocol outlines the fundamental steps for labeling an antibody with (2E)-TCO-PNB ester.

Materials:

-

Antibody of interest

-

(2E)-TCO-PNB Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[3][9]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification: Zeba™ Spin Desalting Columns (40K MWCO) or similar size-exclusion chromatography system[9][10]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

TCO-PNB Ester Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the TCO-PNB ester stock solution to achieve the desired molar excess (e.g., 10x, 20x, 30x) relative to the antibody.

-

Add the calculated volume of the TCO-PNB ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-3 hours at room temperature or on ice.[3][10] The reaction can be performed in the dark to protect any light-sensitive components.[10]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the TCO-labeled Antibody:

-

Remove excess, unreacted TCO-PNB ester and quenching agent by purifying the conjugate using a desalting column equilibrated with PBS.[9]

-

-

Characterization:

-

Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer by measuring the absorbance at 280 nm (A280).[10]

-

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined by reacting the TCO-antibody with a tetrazine-fluorophore conjugate and measuring the absorbance of the fluorophore.[9]

-

Protocol 2: Subsequent Bioorthogonal Reaction with a Tetrazine Probe

This protocol describes the reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug).

Materials:

-

Purified TCO-labeled Antibody

-

Tetrazine-functionalized probe

-

PBS

Procedure:

-

Reaction Setup:

-

In a suitable reaction tube, combine the TCO-labeled antibody with a molar excess (typically 5-10 equivalents) of the tetrazine-functionalized probe in PBS.

-

-

Incubation:

-

Purification (if necessary):

-

If the tetrazine probe is small and in large excess, it may need to be removed. This can be achieved using a desalting column.

-

-

Analysis:

-

The final antibody conjugate can be analyzed by various methods depending on the nature of the attached probe, such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

-

Data Presentation

The efficiency of antibody conjugation with TCO-esters is influenced by the molar ratio of the ester to the antibody. The following table summarizes representative data on the degree of labeling (DOL) achieved under different conditions.

| Antibody | TCO-Ester Type | Molar Excess of TCO-Ester | Degree of Labeling (TCOs/Antibody) | Reference |

| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 5 equivalents | 4 | [12] |

| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 10 equivalents | 8 | [12] |

| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 15 equivalents | 10 | [12] |

| Anti-CEA 3C1 | UV-Tracer Trans-Cyclooctene NHS ester | 5 equivalents | 4 | [12] |

| Anti-HER2 | NHS-TCO | Not specified | ~11% functional TCOs | [3] |

| Anti-HER2 | NHS-PEG4-TCO | Not specified | ~47% functional TCOs | [3] |

Visualizations

Workflow for Antibody Conjugation with (2E)-TCO-PNB Ester

Caption: Workflow for antibody conjugation with (2E)-TCO-PNB ester and subsequent bioorthogonal reaction.

Chemical Reaction of TCO-PNB Ester with a Lysine Residue

Caption: Reaction of (2E)-TCO-PNB ester with a primary amine on a lysine residue of an antibody.

Note: The DOT script for the chemical reaction is a template. For actual rendering, the IMG SRC would need to be replaced with URLs to images of the chemical structures as DOT language does not natively render complex chemical drawings.

Disclaimer: These protocols are intended as a guide. Optimal conditions for antibody conjugation may vary depending on the specific antibody and TCO reagent used. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio of TCO-PNB ester to antibody and the optimal reaction time.

References

- 1. A covalent and cleavable antibody-DNA conjugation strategy for sensitive protein detection via immuno-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023231889A1 - Antibody conjugate and use thereof - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 5. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. furthlab.xyz [furthlab.xyz]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for (2E)-TCO-PNB Ester in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (2E)-TCO-PNB ester in live cell imaging applications. This reagent is a key component in bioorthogonal chemistry, specifically for the inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. The p-nitrophenyl (PNB) ester group of (2E)-TCO-PNB ester allows for its efficient conjugation to primary amines on biomolecules, such as antibodies, enabling a powerful pre-targeting strategy for live cell imaging.

Principle of the Method: Pre-targeted Live Cell Imaging

The use of (2E)-TCO-PNB ester in live cell imaging typically follows a two-step pre-targeting strategy. This approach enhances the signal-to-noise ratio by separating the targeting of a specific cellular marker from the fluorescence labeling event.[1]

-

Antibody Conjugation and Administration: An antibody specific to a cell surface antigen is first conjugated with (2E)-TCO-PNB ester. This TCO-modified antibody is then introduced to the live cells and allowed to bind to its target.

-

Fluorophore Labeling: After a sufficient incubation period to allow for the clearance of unbound antibody, a tetrazine-conjugated fluorophore is added. The highly rapid and specific "click" reaction between the TCO on the antibody and the tetrazine on the fluorophore results in the selective labeling of the targeted cells.[2] This fluorogenic reaction often leads to an increase in fluorescence intensity upon ligation, further improving the signal-to-noise ratio.[3][4]

Quantitative Data

The efficiency of the TCO-tetrazine ligation is crucial for high-quality imaging. The following tables summarize key quantitative parameters. While specific data for (2E)-TCO-PNB ester may vary depending on the specific antibody and reaction conditions, the following provides representative values for similar TCO-NHS esters used in antibody conjugation and live cell imaging.

Table 1: Antibody Conjugation Parameters

| Parameter | Value | Notes |

| Molar Excess of TCO-Ester to Antibody | 5 to 20-fold | The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[5] |

| Degree of Labeling (DOL) | 2 - 8 TCOs per antibody | A higher DOL can increase signal but may also affect antibody solubility and binding affinity.[6] |

| Conjugation Reaction Time | 1 - 2 hours at room temperature | Incubation time can be extended to 4 hours at 4°C.[5] |

| Conjugation Reaction pH | 8.0 - 9.0 | Slightly alkaline pH is optimal for the reaction between the ester and primary amines on the antibody. |

Table 2: TCO-Tetrazine Ligation Kinetics and Imaging Parameters

| Parameter | Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | This rapid reaction rate allows for efficient labeling at low concentrations of reagents.[2] |

| Tetrazine-Fluorophore Concentration | 1 - 10 µM | The optimal concentration depends on the expression level of the target antigen and the specific imaging setup. |

| Incubation Time for Labeling | 5 - 30 minutes | The fast kinetics of the iEDDA reaction allows for rapid labeling of pre-targeted cells. |

| Signal-to-Noise Ratio Improvement | Up to 95-fold fluorescence turn-on | The quenching effect of the tetrazine on the fluorophore is relieved upon reaction with TCO, leading to a significant increase in signal.[7] |

Experimental Protocols

Protocol 1: Conjugation of (2E)-TCO-PNB Ester to an Antibody